N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Description
This compound features a benzodioxole moiety, a quinazolinone core, and a sulfanyl-linked 4-nitrophenylmethyl group. The benzodioxole (1,3-benzodioxol-5-yl) group is a privileged scaffold in medicinal chemistry, known for enhancing metabolic stability and modulating π-π interactions with biological targets . The quinazolinone core is a heterocyclic system frequently associated with kinase inhibition and DNA-binding activities due to its hydrogen-bonding capacity via the carbonyl group .
Synthetic routes for analogous compounds often involve coupling reactions, such as carbodiimide-mediated amide bond formation (as seen in benzamide derivatives) , and nucleophilic substitution for sulfanyl group introduction . While direct synthesis data for this specific compound is unavailable, its structural motifs align with methodologies described for related quinazolinones and benzodioxole-containing molecules.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[(4-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N4O8S/c37-30(33-14-21-5-10-26-27(11-21)42-17-41-26)22-6-1-19(2-7-22)15-35-31(38)24-12-28-29(44-18-43-28)13-25(24)34-32(35)45-16-20-3-8-23(9-4-20)36(39)40/h1-13H,14-18H2,(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDMWGCNCCCVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC7=CC=C(C=C7)[N+](=O)[O-])OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzodioxole and quinazolinone moieties, followed by their coupling through various chemical reactions such as nucleophilic substitution and amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
The sulfanyl group may enhance metabolic stability compared to oxygen or amine linkages in analogs .
Benzodioxole vs. Benzodithiazine : While benzodioxole improves lipophilicity and CNS penetration, benzodithiazine derivatives (e.g., ) exhibit stronger sulfonamide-like antibacterial activity due to their sulfur-rich structure .
4-Nitrophenyl Group : This electron-withdrawing substituent contrasts with the electron-donating methoxy groups in pyrazoline derivatives (), which correlate with antioxidant efficacy. The nitro group may favor redox cycling or nitroreductase targeting .
Computational and Experimental Similarity Analysis
Tools and Methods:
- SimilarityLab: Identifies commercially available analogs and predicts off-target effects through consensus activity counts .
- Inforna 2.0 : Focuses on RNA-targeting molecules but underscores the utility of privileged chemotypes (e.g., benzodioxole) in scaffold optimization .
- Tanimoto Similarity Index : Structural similarity to pyrazoline derivatives (e.g., compound P6) suggests overlapping antioxidant or anti-inflammatory pathways despite divergent cores .
Activity Cliffs:
Minor structural changes, such as replacing the 4-nitrophenyl group with a chlorophenyl moiety (as in ), could drastically alter potency. For example, chloro substituents in benzodithiazines enhance antimicrobial activity, whereas nitro groups may shift selectivity toward redox-sensitive targets .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a complex organic compound characterized by its unique structural features, which include a benzodioxole moiety and a quinazolinone structure. This compound has garnered attention for its potential biological activities, particularly in cancer therapy and enzyme inhibition.
Chemical Structure
The IUPAC name of the compound indicates its complex structure:
Molecular Formula: C28H30N4O8S
Molecular Weight: 582.6248 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various signaling pathways. For instance, compounds with similar structures have been shown to inhibit kinases and other critical proteins involved in cancer cell proliferation and survival.
Anticancer Properties
Research indicates that derivatives of quinazolinones can exhibit significant anticancer effects. The compound's structural components suggest potential activity against various cancer types through mechanisms such as:
- Inhibition of Cell Proliferation: Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MV4-11 | 0.3 | MEK1/2 inhibition |
| MOLM13 | 1.2 | ERK pathway modulation |
Enzyme Inhibition
The compound's potential to act as an enzyme inhibitor has been noted in various studies. For example, it may inhibit phospholipase A2 (PLA2), which is involved in inflammatory responses and cancer progression.
Case Studies
- Inhibition Studies : A study demonstrated that compounds structurally related to this benzodioxole derivative effectively inhibited the growth of leukemia cell lines by targeting the MEK/ERK signaling pathway. The results indicated a significant reduction in cell viability at low concentrations.
- Antibacterial Activity : Some derivatives have shown moderate antibacterial activity against various strains, suggesting that this compound could also be explored for antimicrobial properties.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of similar compounds. The presence of functional groups like nitrophenyl and sulfanyl has been correlated with enhanced biological activity.
Comparative Analysis
A comparison with similar compounds reveals that modifications in the nitrophenyl or sulfanyl groups can significantly impact their biological properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzodioxole + Quinazolinone | Anticancer |
| Compound B | Benzodioxole + Sulfanyl Group | Antimicrobial |
Q & A
Q. Answer :
- Temperature Control : Lowering temperatures during exothermic steps (e.g., nitration) reduces side-product formation .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to enhance regioselectivity .
- Solvent Optimization : Replace DMSO with DMAc for better solubility of intermediates, reducing aggregation .
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate stability .
Basic: Which spectroscopic and chromatographic methods are recommended for structural characterization?
Q. Answer :
- 1H/13C NMR : Assign benzodioxole protons (δ 5.9–6.1 ppm) and quinazoline carbonyl carbons (δ 165–170 ppm) .
- HRMS : Use ESI+ mode to confirm molecular ion peaks (expected m/z ~680–685) .
- HPLC-PDA : Employ C18 columns (ACN/water gradient) to assess purity (>95%) and detect nitro-group degradation byproducts .
Advanced: How can contradictions in spectral data (e.g., unexpected NOE correlations) be resolved?
Q. Answer :
- 2D NMR (COSY, HSQC) : Map spin systems to distinguish overlapping signals from benzodioxole and quinazoline moieties .
- X-ray Crystallography : Resolve conformational ambiguities in the sulfanyl-thioether linkage .
- DFT Calculations : Compare experimental vs. computed chemical shifts (Gaussian 16, B3LYP/6-31G*) to validate tautomeric forms .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Q. Answer :
- Enzyme Inhibition : Screen against COX-2 or PDE4 using fluorometric assays (IC50 determination) .
- Cellular Uptake : Use Caco-2 monolayers with LC-MS quantification to assess permeability .
- Cytotoxicity : MTT assays on HEK-293 cells to rule out nonspecific toxicity (EC50 > 50 µM recommended) .
Advanced: How can structural derivatives be designed to improve metabolic stability?
Q. Answer :
- Bioisosteric Replacement : Substitute the nitro group with trifluoromethyl to reduce CYP450-mediated oxidation .
- Prodrug Strategies : Introduce acetyl-protected hydroxyl groups for enhanced oral bioavailability .
- SAR Studies : Systematically vary benzamide substituents and analyze logP/clogP trends (ADMET Predictor™) .
Advanced: What computational methods are effective for target identification and binding mode prediction?
Q. Answer :
- Molecular Docking (AutoDock Vina) : Dock against GABA-A receptor models (PDB: 6HUP) to prioritize anticonvulsant targets .
- MD Simulations (GROMACS) : Simulate ligand-receptor complexes (100 ns) to assess stability of sulfanyl-thioether interactions .
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity with IC50 values .
Advanced: How can the mechanism of action be elucidated using biochemical assays?
Q. Answer :
- Kinetic Studies : Perform time-dependent enzyme inhibition assays to distinguish competitive vs. non-competitive binding .
- Western Blotting : Measure downstream biomarkers (e.g., p38 MAPK phosphorylation) in LPS-stimulated macrophages .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for target proteins like COX-2 .
Basic: What theoretical frameworks guide the pharmacological evaluation of this compound?
Q. Answer :
- Structure-Activity Relationship (SAR) : Link quinazoline’s electron-deficient core to π-π stacking in enzyme active sites .
- Hammett Equation : Correlate nitro-group σ values with inhibitory potency to predict derivative efficacy .
- Lipinski’s Rule of Five : Validate drug-likeness (MW < 500, logP < 5) during lead optimization .
Advanced: How can multi-omics data (proteomics, metabolomics) be integrated to study off-target effects?
Q. Answer :
- Network Pharmacology (Cytoscape) : Map compound-protein interactions to identify secondary targets (e.g., kinases) .
- Metabolomic Profiling (LC-MS/MS) : Track changes in glutathione levels to assess oxidative stress in hepatocytes .
- CRISPR-Cas9 Knockout : Validate target specificity using HEK-293 cells with GABA-A receptor deletions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
